1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione
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Description
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are divided into 1,2-, 1,3-, and 1,4-oxazines depending on the relative arrangement of oxygen and nitrogen atoms in the ring .
Synthesis Analysis
Methods for the synthesis of 1,3-oxazines are found in the literature employing nitriles, amides, carboxylic acids, aldehydes, 3-aminopropanol, N-thioacyl-1,3-amino alcohols, 2,3-allenamides as the starting materials .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Organocatalyzed [4 + 2] annulation of CO2/COS with allenamides is reported to synthesize 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
Oxazines, including 1,2-oxazines and their derivatives, are synthesized through the dehydration of dihydro-oxazines, which themselves are obtained from the cyclization of certain keto-nitroso compounds. These compounds, such as 1,2-oxazines, play a crucial role as intermediates in various chemical reactions and have been studied for their potential as chiral synthons. The method of preparation and the chemical reactivity of oxazines illustrate their importance in organic synthesis, providing pathways to synthesize complex molecules with significant biological activities (Sainsbury, 1991).
Biological Applications
Oxazine derivatives demonstrate a range of biological activities, including antibacterial, antituberculous, and anthelmintic properties. These activities can be modulated by structural changes, highlighting the potential of oxazine compounds in therapeutic applications. The study on 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones reveals their diverse biological effects, underscoring the possibility of these compounds being developed into drugs or agrochemical agents (Waisser & Kubicová, 1993).
Potential in Drug Discovery
The exploration of oxazine compounds extends to their role in drug discovery, where they serve as key scaffolds in the synthesis of biologically active molecules. Their structural versatility enables the creation of compounds with targeted actions against various diseases. Research on hybrid catalysts towards the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the ongoing interest in utilizing oxazine derivatives for medicinal chemistry, pointing towards their broad applicability in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDQVWTHGYSIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione |
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